molecular formula C18H21ClN4O3 B6451553 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2640966-78-3

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6451553
CAS No.: 2640966-78-3
M. Wt: 376.8 g/mol
InChI Key: JEWSUGDGFNXLRD-UHFFFAOYSA-N
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Description

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic molecule with a distinct structure, making it valuable in various chemical and biological research contexts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesis. Starting with the preparation of 3-chloropyridin-4-yl alcohol, which then undergoes etherification with a piperidine derivative. The intermediate is subsequently subjected to a series of condensation reactions with ethyl acetoacetate, followed by cyclization to form the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the aforementioned steps for large-scale synthesis. This includes using scalable solvents, optimizing reaction times and temperatures, and employing continuous flow reactions to improve yield and purity while reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions such as:

  • Oxidation: Converts the 3-chloropyridinyl moiety to its corresponding N-oxide.

  • Reduction: Reduces the ketone group to an alcohol.

  • Substitution: Substitutes the chloro group with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: Agents like m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Employing nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

  • From Oxidation: this compound N-oxide.

  • From Reduction: Corresponding alcohol.

  • From Substitution: Compounds with substituted amino or thio groups replacing the chloro group.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: As a building block for synthesizing complex organic molecules.

  • Biology: Investigating its interactions with biological macromolecules and potential enzymatic inhibition.

  • Medicine: Exploring its role as a lead compound for drug discovery, particularly in targeting neurological or cardiovascular conditions.

  • Industry: In material science for developing new polymers or as a chemical probe in analytical applications.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action depends on its specific application. In medicinal chemistry, it could interact with receptors or enzymes, modulating their activity through binding interactions. The pyrimidinone core often mimics natural substrates or inhibitors, disrupting normal physiological processes or signaling pathways.

Comparison with Similar Compounds

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one stands out due to its specific combination of functional groups and its ability to engage in diverse chemical reactions. Similar compounds include:

  • 2-[4-(3-chloropyridin-4-yl)-1-piperidinyl]-6-methyl-3,4-dihydropyrimidin-4-one: Lacking the oxoethyl chain, thus altering its reactivity and biological activity.

  • 4-{[(3-chloropyridin-4-yl)oxy]methyl}-6-methyl-3,4-dihydropyrimidin-2-one: Different positioning of functional groups affecting its chemical behavior.

Properties

IUPAC Name

3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-13-8-17(24)23(12-21-13)10-18(25)22-6-3-14(4-7-22)11-26-16-2-5-20-9-15(16)19/h2,5,8-9,12,14H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWSUGDGFNXLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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